N-(4-methylcyclohexyl)-N'-(5-methyl-1,2-oxazol-3-yl)oxamide
Overview
Description
N-(4-methylcyclohexyl)-N’-(5-methyl-3-isoxazolyl)ethanediamide is an organic compound that belongs to the class of amides It is characterized by the presence of a cyclohexyl ring substituted with a methyl group, an isoxazole ring substituted with a methyl group, and an ethanediamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methylcyclohexyl)-N’-(5-methyl-3-isoxazolyl)ethanediamide typically involves the following steps:
Formation of the isoxazole ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between an alkyne and a nitrile oxide.
Formation of the cyclohexyl ring: The cyclohexyl ring can be synthesized through hydrogenation of a benzene ring or through cyclization of a suitable precursor.
Coupling of the rings with ethanediamide: The final step involves coupling the 4-methylcyclohexyl and 5-methyl-3-isoxazolyl groups with ethanediamide using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) under mild conditions.
Industrial Production Methods
Industrial production of N-(4-methylcyclohexyl)-N’-(5-methyl-3-isoxazolyl)ethanediamide may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions
N-(4-methylcyclohexyl)-N’-(5-methyl-3-isoxazolyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the amide nitrogen, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of oxidized derivatives such as carboxylic acids or ketones.
Reduction: Formation of reduced derivatives such as amines or alcohols.
Substitution: Formation of substituted amides or other functionalized derivatives.
Scientific Research Applications
N-(4-methylcyclohexyl)-N’-(5-methyl-3-isoxazolyl)ethanediamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-methylcyclohexyl)-N’-(5-methyl-3-isoxazolyl)ethanediamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to enzymes or receptors: Modulating their activity and influencing biochemical pathways.
Interacting with cellular membranes: Altering membrane properties and affecting cellular functions.
Inducing cellular responses: Triggering signaling pathways that lead to specific cellular outcomes.
Comparison with Similar Compounds
N-(4-methylcyclohexyl)-N’-(5-methyl-3-isoxazolyl)ethanediamide can be compared with other similar compounds, such as:
N-(4-methylcyclohexyl)-N’-(3-isoxazolyl)ethanediamide: Differing in the position of the methyl group on the isoxazole ring.
N-(4-methylcyclohexyl)-N’-(5-methyl-2-isoxazolyl)ethanediamide: Differing in the position of the isoxazole ring.
N-(4-ethylcyclohexyl)-N’-(5-methyl-3-isoxazolyl)ethanediamide: Differing in the substituent on the cyclohexyl ring.
Properties
IUPAC Name |
N-(4-methylcyclohexyl)-N'-(5-methyl-1,2-oxazol-3-yl)oxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O3/c1-8-3-5-10(6-4-8)14-12(17)13(18)15-11-7-9(2)19-16-11/h7-8,10H,3-6H2,1-2H3,(H,14,17)(H,15,16,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRSMWWFNUPJQOX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)NC(=O)C(=O)NC2=NOC(=C2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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